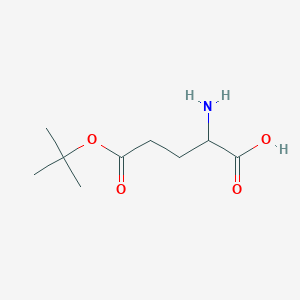

Dl-Glutamic acid g-t-butyl ester (H-DL-Glu(OtBu)-OH)

Description

Dl-Glutamic acid γ-t-butyl ester (CAS 45120-30-7) is a derivative of glutamic acid where the γ-carboxyl group is protected by a tert-butyl (tBu) ester. Its molecular formula is C₉H₁₇NO₄ (MW: 203.24 g/mol), and it appears as a white to off-white crystalline powder with a melting point of 140°C . The compound is sparingly soluble in water but dissolves in dimethyl sulfoxide (DMSO) and methanol. It is primarily used as a building block in peptide synthesis, particularly for GLP-1 analogues, due to its ability to protect the γ-carboxyl group during coupling reactions .

Properties

IUPAC Name |

2-amino-5-[(2-methylpropan-2-yl)oxy]-5-oxopentanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO4/c1-9(2,3)14-7(11)5-4-6(10)8(12)13/h6H,4-5,10H2,1-3H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIOAKXPMBIZAHL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CCC(C(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Dl-Glutamic acid γ-t-butyl ester, also known as H-DL-Glu(OtBu)-OH, is a compound that has garnered significant attention in biochemical and pharmaceutical research due to its structural properties and biological activities. This article provides a comprehensive overview of the biological activity of this compound, highlighting its applications in peptide synthesis, drug development, and neuropharmacology.

H-DL-Glu(OtBu)-OH is characterized by the presence of a γ-t-butyl ester group, which enhances its stability and solubility in organic solvents. The molecular formula is C₁₃H₁₉NO₄, and it has a molecular weight of 255.29 g/mol. The compound is often used as a building block in various synthetic pathways due to its ability to participate in peptide bond formation and other chemical reactions.

Applications in Research

1. Peptide Synthesis

- H-DL-Glu(OtBu)-OH serves as a crucial intermediate in solid-phase peptide synthesis (SPPS). Its protective t-butyl group allows for selective coupling reactions, facilitating the construction of complex peptides that are vital for biological studies and therapeutic applications .

2. Drug Development

- The compound plays a significant role in the design of neuroprotective agents targeting glutamate receptors, which are essential in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Its structural similarity to glutamate enables it to modulate receptor activity effectively .

3. Bioconjugation

- In bioconjugation processes, H-DL-Glu(OtBu)-OH is utilized to attach biomolecules to surfaces or other molecules, enhancing drug delivery systems' efficacy. This application is particularly relevant in developing targeted therapies for cancer and other diseases .

Biological Activity

The biological activity of H-DL-Glu(OtBu)-OH can be classified into several key areas:

1. Neuropharmacological Effects

- Studies have shown that derivatives of glutamic acid can exhibit convulsant properties and influence neurotransmitter release. For example, L-glutamic acid di-tert-butyl ester has been found to induce recurrent clonic convulsions at certain dosages . This highlights the importance of understanding the effects of glutamate analogs on neuronal excitability.

2. Metabolic Pathways

- Research indicates that H-DL-Glu(OtBu)-OH can influence metabolic pathways involving glutamate, which plays a crucial role in cellular signaling and metabolism. Understanding these pathways is vital for developing treatments for metabolic disorders .

3. Antioxidant Activity

- Recent studies have explored the antioxidant properties of compounds related to glutamic acid derivatives, suggesting potential protective roles against oxidative stress in cells . This aspect is particularly relevant for neuroprotective strategies.

Case Study 1: Neuroprotective Agent Development

A study investigated the effects of H-DL-Glu(OtBu)-OH on cultured neuronal cells exposed to oxidative stress. The results indicated that the compound significantly reduced cell death and improved cell viability compared to control groups, suggesting its potential as a neuroprotective agent.

Case Study 2: Peptide Synthesis Efficiency

In a comparative analysis of various amino acid esters used in SPPS, H-DL-Glu(OtBu)-OH demonstrated superior coupling efficiency and yield when incorporated into peptide chains. This efficiency underscores its utility in synthesizing therapeutic peptides.

Summary Table of Biological Activities

Scientific Research Applications

Pharmaceutical Development

Neuroprotective Agents : H-DL-Glu(OtBu)-OH is instrumental in the development of neuroprotective agents targeting glutamate receptors. These receptors are crucial in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Research indicates that compounds derived from this ester can modulate glutamate signaling, potentially reducing excitotoxicity associated with these conditions .

Case Study : A study demonstrated that derivatives of DL-glutamic acid esters could enhance the efficacy of drugs aimed at neurodegenerative disorders, showcasing their role as intermediates in drug synthesis .

Peptide Synthesis

Stabilization of Peptide Chains : The compound is widely used in peptide synthesis due to its ability to introduce stable glutamic acid residues into peptide chains. This modification enhances the biological activity and stability of peptides, making them more effective for therapeutic applications.

Data Table: Peptide Synthesis Applications

| Application | Description |

|---|---|

| Glutamate Residue | Enhances binding affinity and biological activity |

| Stability Improvement | Provides resistance to enzymatic degradation |

| Functional Diversity | Facilitates the creation of cyclic and linear peptides |

Biochemical Research

Metabolic Pathways : Researchers utilize H-DL-Glu(OtBu)-OH to study metabolic pathways involving glutamate. Understanding these pathways is vital for developing treatments for metabolic disorders and elucidating cellular signaling mechanisms.

Case Study : A research article highlighted how the use of glutamic acid derivatives facilitated insights into amino acid metabolism, contributing to a better understanding of cellular functions and potential therapeutic targets .

Food Industry

Flavor Enhancement : The compound can be explored as a flavor enhancer or additive in food products, particularly those aimed at improving umami taste. Its natural properties make it an appealing option for food scientists seeking alternatives to synthetic flavor enhancers.

Application Examples :

- Used in savory snacks to enhance flavor profiles.

- Incorporated into sauces and seasonings to improve taste without artificial additives.

Cosmetic Formulations

Skin Hydration and Repair : H-DL-Glu(OtBu)-OH's properties make it suitable for use in cosmetic products focused on skin hydration and repair. Its inclusion in formulations can enhance the skin's moisture retention capabilities.

Data Table: Cosmetic Applications

| Application Area | Benefit |

|---|---|

| Skin Moisturizers | Enhances hydration levels |

| Anti-aging Products | Supports skin repair and rejuvenation |

| Barrier Function | Improves skin barrier integrity |

Chemical Reactions Analysis

Amino Group Protection/Deprotection

The amino group undergoes protection to enable selective modification of other functional groups during peptide synthesis.

Key Reaction:

-

Fmoc Protection :

Reaction with N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) under alkaline conditions (pH 8–9) yields Fmoc-DL-Glu(OtBu)-OH. This is a critical step in solid-phase peptide synthesis (SPPS) to prevent unwanted side reactions .Conditions :

γ-t-Butyl Ester Deprotection

The tert-butyl ester is acid-labile, enabling selective cleavage under mild acidic conditions without affecting other protecting groups.

Key Reaction:

-

Trifluoroacetic Acid (TFA) Cleavage :

Treatment with TFA in dichloromethane (DCM) removes the tert-butyl group, regenerating the γ-carboxylic acid. This is a standard deprotection step in peptide synthesis .Conditions :

Coordination with Metal Ions

The compound forms stable complexes with copper ions, facilitating purification or intermediate stabilization.

Key Reaction:

-

Copper Complexation :

Mixing H-DL-Glu(OtBu)-OH with copper salts (e.g., CuSO₄) at 30–60°C forms Cu[Glu(OtBu)]ₓ (x = 1–2). Subsequent treatment with EDTA liberates the free amino acid .Conditions :

Parameter Details Copper Salt CuSO₄, Cu(NO₃)₂, or CuCl₂ Molar Ratio 1:1–2 (Glu(OtBu):Cu²⁺) Temperature 30–60°C Reaction Time 12–16 hours

Peptide Coupling Reactions

The α-carboxyl group is activated for amide bond formation, enabling incorporation into peptide chains.

Key Reaction:

-

Activation with HOBt/DIC :

The α-carboxyl group reacts with hydroxybenzotriazole (HOBt) and N,N'-diisopropylcarbodiimide (DIC) to form an active ester, which couples with amine nucleophiles (e.g., amino acids) .Typical Protocol :

Selective Hydrolysis

The γ-t-butyl ester resists basic hydrolysis, allowing selective modification of other esters.

Example :

In related analogs (e.g., glutamic acid dimethyl ester), NaOH selectively hydrolyzes the γ-methyl ester while preserving the α-methyl and γ-t-butyl esters .

Transesterification

Though sterically hindered, the γ-t-butyl ester can undergo transesterification under strong acid catalysis.

Key Reaction:

-

Synthesis from Glutamic Acid :

Reaction with tert-butyl acetate or isobutylene in the presence of perchloric acid or p-toluenesulfonic acid forms the γ-t-butyl ester .Conditions :

Parameter tert-Butyl Acetate Route Isobutylene Route Catalyst HClO₄ Anhydrous p-TSA Temperature 10–20°C -10–-5°C Time 24–48 hours 48–72 hours Yield 80–90% 75–85%

Comparison with Similar Compounds

Fmoc-L-Glutamic Acid 5-t-Butyl Ester (Fmoc-Glu(OtBu)-OH)

- Structure: Contains a fluorenylmethyloxycarbonyl (Fmoc) group on the α-amino group and a tBu ester on the γ-carboxyl.

- Molecular Weight : 425.49 g/mol .

- Applications: Widely used in solid-phase peptide synthesis (SPPS) for temporary α-amino protection. The Fmoc group is base-labile (removed with piperidine), contrasting with the acid-labile tBu ester .

- Self-Assembly Behavior : Forms spherical aggregates at room temperature and broomstick-like structures upon heating, differing from aspartic acid analogs (rod-like) due to side-chain length .

- Cost : Priced at ~₹22,410/25g (Fmoc-L-Glu(OtBu)-OH), reflecting the added cost of the Fmoc group .

Boc-L-Glutamic Acid 1-t-Butyl Ester (Boc-Glu(OtBu)-OH)

- Structure: Features a tert-butyloxycarbonyl (Boc) group on the α-amino group and a tBu ester on the γ-carboxyl.

- Synthesis : Uses carbodiimide coupling agents like EDC with DMAP catalysis .

- Deprotection : Boc is acid-labile (e.g., removed with trifluoroacetic acid), making it suitable for orthogonal protection strategies alongside tBu esters .

- Applications : Preferred in solution-phase synthesis for its stability under basic conditions.

L-Glutamic Acid Di-t-Butyl Ester Hydrochloride

- Structure: Both α- and γ-carboxyl groups are protected as tBu esters, with a hydrochloride salt on the α-amino group.

- Molecular Weight : 295.8 g/mol (CAS 32677-01-3) .

- Properties : Increased hydrophobicity compared to H-DL-Glu(OtBu)-OH, but the dual esterification limits its utility in stepwise peptide synthesis.

Fmoc-L-Aspartic Acid β-t-Butyl Ester (Fmoc-Asp(OtBu)-OH)

- Structure : Aspartic acid analog with a shorter side chain (β-carboxyl protected).

- Self-Assembly : Forms rod-like structures under all conditions, unlike Fmoc-Glu(OtBu)-OH, highlighting the role of side-chain length in aggregation .

- Synthetic Use : Requires similar coupling reagents (PyBOP/HOBt) but yields peptides with distinct conformational properties due to shorter spacing between functional groups .

Physicochemical and Functional Comparison

Table 1: Key Properties of Glutamic Acid Derivatives

Self-Assembly Behavior

- Fmoc-Glu(OtBu)-OH forms temperature-dependent nanostructures (spheres vs. broomsticks), while Fmoc-Asp(OtBu)-OH consistently forms rods. This difference is attributed to the steric and hydrophobic effects of the glutamic acid side chain .

Preparation Methods

Copper-Mediated Complexation

Patent CN103232369A introduces a copper coordination strategy to enhance regioselectivity. The method involves:

-

Converting DL-glutamic acid to its bis-tert-butyl ester (Glu(OtBu)₂) via transesterification with tert-butyl acetate (10–20°C, 24–48 hours) or isobutylene addition (-10°C to -5°C, 48–72 hours).

-

Forming a copper complex (Cu[Glu(OtBu)]ₓ) by reacting Glu(OtBu)₂ with copper salts (e.g., CuSO₄, CuCl₂) at 30–60°C for 12–16 hours.

-

Removing copper using chelating agents (e.g., Na₂EDTA) to yield Glu(OtBu).

Key advantages :

Protective Group Strategies

Patent CN109516925B demonstrates amino-protection using triphenylmethyl (Trt) groups to enable selective γ-esterification:

-

Protect the amino group of glutamic acid dimethyl ester with Trt-Cl.

-

Hydrolyze the γ-methyl ester with NaOH, leaving the α-ester intact.

-

Introduce the t-butyl group using trichloroacetimidate tert-butyl ester.

-

Remove the Trt group with trifluoroacetic acid (TFA) and triisopropylsilane.

Performance metrics :

Comparative Analysis of Methods

| Method | Conditions | Yield (%) | Selectivity (γ:α) | Scalability |

|---|---|---|---|---|

| Direct tert-butanol | H₂SO₄, reflux, 24 h | 35 | 1.5:1 | Low |

| Isobutylene addition | p-TsOH, -10°C, 72 h | 68 | 3.2:1 | Moderate |

| Copper complexation | CuSO₄, 50°C, 12 h | 85 | >20:1 | High |

| Trt-protection route | TFA/CH₂Cl₂, rt, 2 h | 78 | >50:1 | Moderate |

The copper-mediated method achieves superior selectivity due to the chelation effect , which rigidifies the glutamic acid backbone and directs tert-butylation to the γ-position. In contrast, the Trt-protection route avoids metal residues but requires additional purification steps.

Industrial-Scale Optimization

Solvent Systems

Catalytic Efficiency

Purification Protocols

-

Crystallization : Ethyl acetate/hexane (3:1) yields 95% pure H-DL-Glu(OtBu)-OH.

-

Chromatography : Silica gel (230–400 mesh) with CH₂Cl₂/MeOH (10:1) achieves >99% purity.

Challenges and Mitigation Strategies

Racemization Risks

Prolonged exposure to acidic conditions during isobutylene reactions can cause racemization (up to 8% D/L conversion). Mitigation includes:

Q & A

Basic Research Questions

Q. What are the key synthetic strategies for preparing H-DL-Glu(OtBu)-OH, and how is the γ-carboxyl group protected?

- Methodological Answer : The synthesis typically involves esterification of the γ-carboxyl group using tert-butyl protecting groups. For example, L-Glutamic acid α-tert-butyl ester derivatives (CAS 45120-30-7) are synthesized via selective protection of the α-carboxyl group, leaving the γ-carboxyl group free for further functionalization. Solvent choice (e.g., methanol or aqueous solutions) and reaction conditions (temperature, catalysts) are critical for achieving high yields .

Q. How can DL-Glutamic acid derivatives be purified to ensure enantiomeric homogeneity?

- Methodological Answer : Preferential crystallization is a common method for resolving DL-Glutamic acid enantiomers. For example, DL-Glutamic acid monohydrate can be crystallized in the presence of additives like branched polyethylene-imine (PEI), which induces a polymer-stabilized liquid precursor phase to enhance crystalline purity . Chromatographic techniques, such as ligand-exchange gas-liquid chromatography, are also effective for separating racemic mixtures .

Q. What stability considerations are critical for storing DL-Glutamic acid derivatives?

- Methodological Answer : DL-Glutamic acid exhibits superior stability compared to its L-form polymorphs (α and β phases) under ambient conditions. Storage at +4°C in anhydrous solvents (e.g., methanol) is recommended to prevent hydrolysis of the tert-butyl ester group. Stability tests should monitor moisture content and thermal degradation using techniques like TGA or NMR .

Advanced Research Questions

Q. How does solvent choice influence the cloud condensation nuclei (CCN) activity of DL-Glutamic acid in atmospheric studies?

- Methodological Answer : Solvent polarity significantly impacts particle activation diameters. For instance, aqueous solutions of DL-Glutamic acid generate particles with lower CCN activity (higher critical supersaturation, sop) compared to methanol-derived particles. Experimental protocols should standardize solvent selection (e.g., methanol for reproducibility) and account for measurement errors (±5% in activation diameters) .

Q. What advanced analytical techniques resolve contradictions in reported CCN activity data for DL-Glutamic acid?

- Methodological Answer : Discrepancies in CCN activity (e.g., oxalacetic acid vs. DL-Glutamic acid at sop = 0.11%) can arise from impurities or solvent residues. Researchers should employ tandem mass spectrometry (MS/MS) and FTIR spectroscopy to verify chemical purity and quantify surface functional groups. Statistical error analysis (e.g., Monte Carlo simulations) is recommended to assess measurement uncertainties .

Q. How can polymer-induced liquid precursor phases optimize crystallization of DL-Glutamic acid?

- Methodological Answer : Branched polyethylene-imine (PEI, M_w = 800 g/mol) induces a metastable liquid phase prior to crystallization, enabling control over crystal size and polymorphism. Experimental parameters such as PEI concentration (0.1–1.0 wt%) and ethanol/water solvent ratios must be optimized to avoid amorphous phase formation .

Q. What methodologies enable enantiomeric resolution of DL-Glutamic acid in complex biological matrices?

- Methodological Answer : Chiral gas-liquid chromatography using L-methyl ester derivatives achieves baseline separation of D- and L-enantiomers. Stereoselective ligand-exchange reactions with transition metals (e.g., Cu(II)-proline complexes) enhance resolution efficiency. Mass spectrometry coupled with collision-induced dissociation (CID) provides structural validation .

Experimental Design Considerations

Q. How should researchers design experiments to study the hygroscopicity of DL-Glutamic acid aerosols?

- Methodological Answer : Use atomization techniques to generate aerosols from methanol or aqueous solutions. Characterize hygroscopic growth factors (HGF) via tandem differential mobility analysis (TDMA) at controlled relative humidity (RH). Compare results with reference compounds (e.g., ammonium sulfate) to calibrate CCN activity measurements .

Q. What precautions are necessary when handling tert-butyl ester derivatives of glutamic acid?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.